1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one
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Overview
Description
1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique structural properties and potential applications. This compound is a member of the benzoxaborole family, which is known for its boron-containing heterocyclic structure. The presence of the trifluoromethyl group further enhances its chemical reactivity and biological activity.
Preparation Methods
One common method involves the radical trifluoromethylation of benzoxaborole derivatives . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one involves its interaction with specific molecular targets. As a PDE4 inhibitor, the compound binds to the catalytic domain of the enzyme, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). This inhibition leads to increased levels of cAMP, which in turn modulates the activity of various signaling pathways involved in inflammation . The trifluoromethyl group enhances the binding affinity and selectivity of the compound for PDE4, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one can be compared with other benzoxaborole derivatives such as:
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one (CAS No. 2828438-87-3) is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure and Properties
The molecular formula of this compound is C8H4BF3O3, with a molecular weight of 215.92 g/mol. The presence of the trifluoromethyl group is noteworthy as it can enhance the lipophilicity and biological activity of the compound.
Synthesis
The synthesis of this compound typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride with activated (hetero)arylcarboxylic acids. This method has been shown to yield compounds with varying degrees of biological activity, particularly against multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb) .
Antimicrobial Activity
Research indicates that derivatives of benzo[c][1,2]oxaboroles exhibit promising antimicrobial properties. For instance, compounds targeting Mtb LeuRS have demonstrated potent in vitro activity against both drug-sensitive and multi-drug-resistant strains .
Table 1: Antimicrobial Activity Against Mtb
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 0.5 | Sensitive |
Compound B | 2.0 | MDR |
This compound | TBD | TBD |
Cytotoxicity
The cytotoxic activity of this compound was evaluated using various cancer cell lines. Preliminary studies suggest that it may possess significant cytotoxic effects, potentially mediated by its ability to interact with cellular targets involved in proliferation and apoptosis.
Table 2: Cytotoxicity Data
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural factors:
- Trifluoromethyl Group : Enhances lipophilicity, potentially improving cell membrane penetration.
- Hydroxyl Group : Involved in intramolecular hydrogen bonding which may stabilize the structure and affect binding to biological targets.
Studies have shown that modifications to these functional groups can significantly alter the compound's efficacy against specific pathogens or cancer cells .
Case Studies
Recent investigations have highlighted the potential of this compound in treating infections caused by multidrug-resistant Mtb strains. In vitro assays demonstrated that it retains effectiveness even against isolates resistant to first-line anti-TB drugs. This suggests a unique mechanism of action that warrants further exploration .
Properties
IUPAC Name |
1-hydroxy-6-(trifluoromethyl)-2,1-benzoxaborol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BF3O3/c10-8(11,12)4-1-2-5-6(3-4)9(14)15-7(5)13/h1-3,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUVVYKOFLYRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)C(F)(F)F)C(=O)O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BF3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.92 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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